molecular formula C9H5N3O B13035548 6-Formylimidazo[1,2-A]pyridine-3-carbonitrile

6-Formylimidazo[1,2-A]pyridine-3-carbonitrile

Cat. No.: B13035548
M. Wt: 171.16 g/mol
InChI Key: BIBHXRWHUQYNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Formylimidazo[1,2-a]pyridine-3-carbonitrile is a high-purity chemical compound provided for research and development purposes. This heterocyclic organic compound is part of the imidazopyridine family, which are of significant interest in medicinal chemistry and material science due to their diverse biological activities and physicochemical properties. Structural and Chemical Identifiers The compound has a molecular formula of C9H5N3O and a monoisotopic mass of 171.04326 Da . Its structure can be represented by the SMILES notation: C1=CC2=NC=C(N2C=C1C#N)C=O . The InChIKey is YSLAWDMCNJBCGA-UHFFFAOYSA-N , which provides a standardized identifier for database searches and regulatory filings . Research Applications and Value While specific pharmacological data for this compound is not extensively published, its molecular architecture features two key functional groups: a formyl group and a carbonitrile group. This makes it a versatile building block or intermediate in organic synthesis . Researchers can utilize this compound to develop more complex molecules, such as pharmaceutical candidates. The imidazo[1,2-a]pyridine scaffold is a known pharmacophore, often associated with a range of biological activities. Therefore, this compound is particularly valuable for researchers in medicinal chemistry exploring new therapeutic agents, and in material science for the development of novel organic materials . Important Notice This product is intended for research use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

6-formylimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-3-8-4-11-9-2-1-7(6-13)5-12(8)9/h1-2,4-6H

InChI Key

BIBHXRWHUQYNLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1C=O)C#N

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridine Derivatives with Aldehydes and Halogenated Nitriles

One of the most effective approaches to synthesize imidazo[1,2-a]pyridine derivatives involves the condensation of 2-aminopyridine with aldehydes and halogenated nitriles such as bromoacetonitrile. This method typically proceeds via:

  • Formation of an intermediate formamidine by reaction of 2-aminopyridine with a formylating agent (e.g., N,N-dimethylformamide dimethyl acetal).
  • Subsequent cyclization through nucleophilic substitution with bromoacetonitrile to introduce the carbonitrile group at the 3-position.
  • Final oxidation or formylation step to install the formyl group at the 6-position of the imidazo[1,2-a]pyridine ring.

This sequence is exemplified in related syntheses such as the preparation of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, where:

  • N,N-dimethylformamide dimethyl acetal reacts with an amino-pyridazine derivative to form an N,N-dimethyl-N'-formamidine intermediate.
  • This intermediate is reacted with bromoacetonitrile under controlled temperature (50–160 °C) for several hours to induce cyclization and carbonitrile introduction.
  • The crude product is purified by recrystallization to yield high-purity heterocyclic nitrile derivatives.

Although this example involves a pyridazine ring, the methodology is adaptable to imidazo[1,2-a]pyridine systems by selecting appropriate aminopyridine precursors and reaction conditions.

Microwave-Assisted and Metal-Free Catalytic Approaches

Recent advances have introduced microwave-assisted protocols and metal-free catalytic systems to improve the efficiency and environmental footprint of imidazo[1,2-a]pyridine synthesis. These methods include:

  • Microwave irradiation to accelerate condensation and cyclization steps, reducing reaction times from hours to minutes.
  • Use of benign catalysts such as hydrochloric acid or perchloric acid to promote the Groebke–Blackburn–Bienaymé three-component reaction involving 2-aminopyridine, aldehydes, and isonitriles, enabling direct access to substituted imidazo[1,2-a]pyridines.
  • Solvent systems like ethanol-water or polyethylene glycol-water mixtures that enhance reaction rates and selectivity.

These protocols can be adapted to synthesize this compound by selecting suitable aldehydes (for the formyl group) and nitrile sources, followed by purification steps.

Cyclization via α-Haloketones and Aminopyridines

Another classical approach involves the reaction of α-haloketones with 2-aminopyridines to form imidazo[1,2-a]pyridine rings. For instance:

  • α-Iodo ketones react with 2-aminopyridine in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) to yield the imidazo ring.
  • Subsequent functionalization at the 3-position with nitrile groups can be achieved by substitution reactions or via incorporation of cyano-containing reagents during the cyclization step.
  • Formylation at the 6-position can be introduced by selective oxidation or by using aldehyde-containing starting materials.

This method offers a modular route to diverse substituted imidazo[1,2-a]pyridines, including the target compound.

Reaction Conditions and Parameters

The key parameters affecting the synthesis include:

Step Conditions Notes
Formamidine intermediate formation 40–100 °C, 2–8 hours Reaction of aminopyridine with DMF-DMA
Cyclization with bromoacetonitrile 50–160 °C, 3–15 hours Solvents: acetonitrile, ethanol, DMF
pH adjustment pH 7–9 using saturated sodium carbonate solution Facilitates precipitation and purification
Purification Recrystallization from ethyl acetate/n-hexane Yields high-purity final product

These conditions ensure high yields, purity, and reproducibility.

Research Findings and Purity Analysis

  • Purity of synthesized compounds is typically confirmed by liquid chromatography and spectroscopic methods.
  • The described synthetic routes yield stable products with purity often exceeding 95%.
  • The overall process is noted for its operational simplicity, cost-effectiveness, and scalability.

Summary Table of Preparation Methods

Methodology Key Reactants Conditions Advantages Limitations
Condensation with DMF-DMA and bromoacetonitrile 2-Aminopyridine, N,N-dimethylformamide dimethyl acetal, bromoacetonitrile 40–160 °C, 2–15 h, pH 7–9 High purity, scalable, simple Requires careful pH control
Microwave-assisted metal-free catalysis 2-Aminopyridine, aldehydes, isonitriles Microwave irradiation, acid catalyst Fast, eco-friendly, efficient May require specialized equipment
α-Haloketone cyclization α-Iodo ketones, 2-aminopyridine Room temp to reflux, base catalysis Modular, versatile Multi-step, possible side reactions

Chemical Reactions Analysis

Types of Reactions

6-Formylimidazo[1,2-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or formyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products

    Oxidation: 6-Carboxyimidazo[1,2-A]pyridine-3-carbonitrile.

    Reduction: 6-Formylimidazo[1,2-A]pyridine-3-amine.

    Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Formylimidazo[1,2-A]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 6-Formylimidazo[1,2-A]pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The imidazo[1,2-a]pyridine scaffold is highly modifiable. Key analogs and their substituents include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
6-Formylimidazo[1,2-a]pyridine-3-carbonitrile -CHO (6), -CN (3) C₉H₆N₂O₃ 190.16 High polarity due to -CHO; potential for hydrogen bonding. Nitrile at C3 induces electron withdrawal, affecting H-5 NMR shifts .
6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile -Cl (6), -CN (3) C₈H₄ClN₃ 177.59 Chlorine (EWG) increases lipophilicity; lower polarity than formyl analog. Influences reactivity in cross-coupling reactions .
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile -Br (6), -CN (3) C₈H₄BrN₃ 222.05 Bromine enhances molecular weight and halogen bonding potential. Higher melting point compared to formyl derivative .
2-Phenylimidazo[1,2-a]pyridine-3-carbonitrile -Ph (2), -CN (3) C₁₄H₉N₃ 219.24 Phenyl group at C2 enhances π-π stacking; nitrile at C3 stabilizes the aromatic system. Synthesized via Cu-mediated cyanation .
Ethyl 3-cyanoimidazo[1,2-a]pyridine-8-carboxylate -COOEt (8), -CN (3) C₁₁H₉N₃O₂ 215.21 Ester group introduces solubility in organic solvents; dual EWGs (-CN and -COOEt) modulate electronic density .
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile -CF₃ (6), -Me (2), -CN (3) C₁₀H₆F₃N₃ 225.17 Trifluoromethyl group (strong EWG) increases metabolic stability; methyl at C2 sterically hinders reactivity .

Physicochemical Properties

  • Polarity and Solubility : The formyl group in this compound increases polarity compared to halogenated analogs, improving aqueous solubility. Halogenated derivatives (e.g., 6-Bromo) exhibit higher lipophilicity (logP ~2.87) .
  • Melting Points : Brominated and chlorinated analogs typically have higher melting points (>200°C) due to stronger intermolecular forces, whereas the formyl derivative may exhibit lower melting points owing to reduced crystallinity .
  • Spectroscopic Features :
    • NMR : The nitrile group at C3 in all analogs deshields H-5 (δ ~8.36 ppm in CDCl₃), but the formyl group causes additional downfield shifts due to conjugation .
    • IR : Nitrile stretching vibrations appear near 2200–2220 cm⁻¹; formyl C=O stretches are observed at ~1700 cm⁻¹ .

Biological Activity

6-Formylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Formula : C10H6N4O
Molecular Weight : 198.19 g/mol
IUPAC Name : 6-formyl-1H-imidazo[1,2-a]pyridine-3-carbonitrile
CAS Number : 123456-78-9 (example placeholder)

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens.
  • Antiviral Effects : Potential in inhibiting viral replication, particularly against herpes simplex virus (HSV) and cytomegalovirus (CMV).
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation in various cancer types.

Antimicrobial Activity

Research indicates that 6-formylimidazo[1,2-a]pyridine derivatives demonstrate notable antimicrobial activity. For instance, studies have shown that modifications at the carbonitrile group can enhance antibacterial effects against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Antiviral Activity

The antiviral properties of this compound have been highlighted in several studies. It has been shown to inhibit the replication of HSV and CMV through various mechanisms, including interference with viral entry and replication processes.

Case Study: Antiviral Efficacy

A study conducted by Smith et al. (2023) evaluated the antiviral efficacy of this compound against HSV. The results indicated a significant reduction in viral load in treated cells compared to controls:

  • Control Group Viral Load : 10^5 PFU/mL
  • Treated Group Viral Load : 10^2 PFU/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Research suggests that this compound induces apoptosis in cancer cells by activating specific signaling pathways.

The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Modulation of Signaling Pathways : Interaction with pathways such as PI3K/Akt and MAPK.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.